N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide
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Overview
Description
N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a hydroxybenzamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 3-bromobenzylamine with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkyl group, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange, or primary amines for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include N-substituted benzyl derivatives.
Oxidation: Products include benzamide derivatives with ketone functionalities.
Reduction: Products include fully reduced benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as tubulin, a protein that plays a crucial role in cell division. The compound binds to tubulin, disrupting its polymerization and leading to the inhibition of microtubule formation. This disruption interferes with the mitotic process, ultimately resulting in the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Shares the benzyl bromide moiety but lacks the chloro and hydroxybenzamide groups.
N-(3-Bromobenzyl) Noscapine: A derivative with similar bromobenzyl substitution but different core structure, known for its anticancer properties.
N-Benzyl-5-methoxytryptamines: Compounds with benzyl substitution, used in serotonin receptor studies.
Uniqueness
N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target tubulin and disrupt microtubule dynamics sets it apart from other similar compounds, making it a valuable candidate for further research in anticancer therapy.
Properties
CAS No. |
648925-23-9 |
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Molecular Formula |
C14H11BrClNO2 |
Molecular Weight |
340.60 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-3-1-2-9(6-10)8-17-14(19)12-7-11(16)4-5-13(12)18/h1-7,18H,8H2,(H,17,19) |
InChI Key |
UVCVGVQZBWTWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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